Mussaenoside

描述

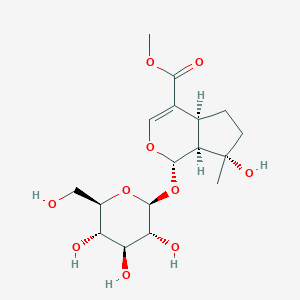

Mussaenoside is an iridoid glucoside, a type of monoterpenoid compound, commonly found in various plant species such as Melampyrum, Pedicularis kerneri, Lagochilus ilicifolius, Vitex negundo, Barleria lupulina, and Kickxia species . It is known for its bioactive properties, including anti-inflammatory and antioxidant activities .

科学研究应用

Mussaenoside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of new derivatives.

Biology: Studied for its role in plant metabolism and its effects on various biological processes.

Medicine: Investigated for its anti-inflammatory, antioxidant, and potential antileishmanial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Target of Action

Mussaenoside, an iridoid glycoside, primarily targets nuclear factor-κB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its primary target, NF-κB, by downregulating its activity . This downregulation inhibits the production of nitric oxide (NO) and prostaglandin E2, as well as the expression of inducible NO synthase and cyclooxygenase-2 induced by lipopolysaccharide (LPS) in the RAW264.7 murine macrophage cell line .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By downregulating NF-κB, this compound suppresses the production of pro-inflammatory cytokines induced by LPS, namely, tumor necrosis factor-α and interleukin-1β . This leads to a reduction in inflammation and oxidative stress, which are key factors in many diseases.

Pharmacokinetics

It’s known that the compound is derived from the herbs of melampyrum roseum maxim . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and oxidative stress . By downregulating NF-κB, this compound inhibits the production of pro-inflammatory cytokines and mediators, leading to an overall decrease in inflammation . This can have beneficial effects in the treatment of various inflammatory diseases.

生化分析

Biochemical Properties

Mussaenoside interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-inflammatory properties, which are associated with the downregulation of nuclear factor-κB .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the production of nitric oxide and prostaglandin E2, as well as the expression of inducible nitric oxide synthase and cyclooxygenase-2 induced by lipopolysaccharide .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. The anti-inflammatory action of this compound is associated with the downregulation of nuclear factor-κB .

准备方法

Synthetic Routes and Reaction Conditions: Mussaenoside can be isolated from plant sources through a series of chromatographic techniques. The process typically involves the extraction of the plant material using solvents like methanol or ethanol, followed by separation using column chromatography, vacuum liquid chromatography, centrifugal planar chromatography, and preparative thin-layer chromatography . The structures of the isolated compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

Harvesting: Collecting the plant material at the optimal time to ensure maximum yield of the compound.

Extraction: Using solvents like methanol or ethanol to extract the bioactive compounds.

Purification: Employing chromatographic techniques to isolate this compound from other constituents.

Verification: Confirming the purity and structure of this compound using NMR and MS

化学反应分析

Types of Reactions: Mussaenoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

相似化合物的比较

- Aucubin

- Catalpol

- 8-epi-loganin

- Melampyroside

- Gardoside methyl ester

Comparison: Mussaenoside is unique among these compounds due to its specific structural features and bioactive properties. While aucubin and catalpol are also iridoid glucosides with anti-inflammatory properties, this compound’s ability to downregulate NF-κB sets it apart . Additionally, its presence in a diverse range of plant species highlights its ecological and pharmacological significance .

属性

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGJTRDIWPEIMG-DUMNYRKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982994 | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-27-8 | |

| Record name | Mussaenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Mussaenoside significantly reduces the production and release of nitric oxide (NO) in RAW 264.7 cells stimulated with lipopolysaccharide (LPS). This suggests that this compound's anti-inflammatory effect stems from its ability to inhibit NO production.

A: [] this compound has the molecular formula C17H26O10. While its exact molecular weight is not specified in the provided abstracts, it can be calculated based on its molecular formula to be approximately 390.38 g/mol.

A: [, , , , , , ] Various studies have employed a range of spectroscopic techniques to characterize this compound, including UV, IR, 1D-NMR (1H and 13C), 2D-NMR (HSQC, HMBC, ROESY), FAB-MS, and ESI-MS. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.

ANone: The provided abstracts do not contain specific information regarding the material compatibility and stability of this compound under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not indicate any catalytic properties or applications for this compound. The focus of these studies primarily revolves around its isolation, identification, and biological activities, particularly its anti-inflammatory potential.

ANone: The provided abstracts lack information on computational chemistry studies or QSAR models developed for this compound. Further investigations using these approaches could offer valuable insights into its structure-activity relationships and potential for optimization.

A: While the provided abstracts don't offer a detailed SAR analysis for this compound, [] one study identified 8-O-trans-cinnamoyl this compound and 8-O-cafeoyl massenoside as new iridoid glucosides alongside this compound. Investigating the activity differences between these structurally similar compounds could offer valuable insights into the importance of the 8-O substituent for biological activity.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not available in the provided abstracts. Further research is required to investigate these aspects.

ANone: The provided abstracts do not discuss SHE regulations relevant to this compound. As with any chemical compound, adherence to relevant safety guidelines and regulations is crucial when handling and researching this compound.

ANone: The provided research papers primarily focus on this compound's isolation, identification, and in vitro activities. Data regarding its absorption, distribution, metabolism, excretion (ADME), and in vivo activity and efficacy is limited. Further research, including in vivo studies, is necessary to establish a comprehensive PK/PD profile.

ANone: The provided research does not mention any specific resistance mechanisms associated with this compound or its relation to other compounds or drug classes. This aspect requires further investigation.

ANone: The provided abstracts do not provide detailed information on the toxicity, adverse effects, and safety profile of this compound, including potential long-term effects. Further toxicological studies are necessary to assess its safety profile.

ANone: The provided abstracts do not mention any research regarding biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects.

ANone: Researchers frequently employ various analytical techniques for this compound identification and quantification, including:

ANone: The provided abstracts lack information regarding the ecotoxicological effects and potential environmental impact of this compound. Further research is required to assess its environmental fate and potential risks.

ANone: The provided abstracts do not contain information regarding dissolution rate or solubility studies for this compound in various media. Further research is needed to understand how these factors impact its bioavailability and efficacy.

ANone: The research papers provided do not include details regarding the validation of analytical methods employed for this compound analysis. Validating analytical methods used to characterize and quantify this compound is crucial to ensure accuracy, precision, and specificity.

ANone: The provided research papers do not discuss specific quality control and assurance measures for this compound development, manufacturing, and distribution.

ANone: The provided abstracts lack information regarding this compound's potential to elicit an immune response or strategies to mitigate or modulate its immunogenicity.

ANone: Information concerning interactions between this compound and drug transporters, along with strategies to manage these interactions, is not included in the provided abstracts.

ANone: The provided abstracts do not offer details about this compound's potential to induce or inhibit drug-metabolizing enzymes or strategies to manage these interactions.

ANone: Information regarding the biocompatibility of this compound with biological systems and its potential for biodegradation is not provided in the abstracts.

ANone: The provided research papers do not focus on comparing this compound with alternative compounds or substitutes in terms of performance, cost, and impact.

ANone: The provided abstracts do not offer strategies for resource efficiency, waste management, or recycling related to this compound.

ANone: The provided abstracts do not explicitly discuss specific research infrastructure or resources employed in this compound research.

A: While the provided abstracts do not delve into the complete historical context of this compound research, [] one study mentions the prior establishment of the absolute configuration at C(8) of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。